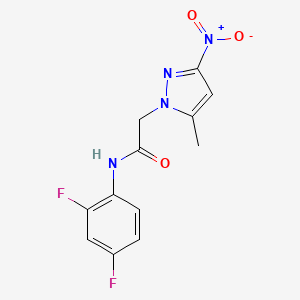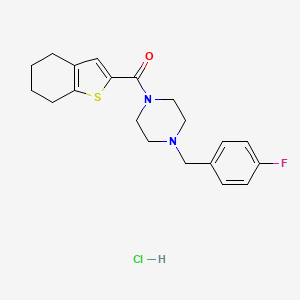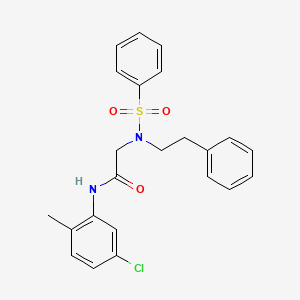![molecular formula C23H27FN2O2 B5976018 1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5976018.png)
1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of cyclopropane carboxamides. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability and the maintenance of a healthy brain function. CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. This leads to an increase in the levels of GABA, which is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The increased levels of GABA lead to a decrease in neuronal excitability, which can have anxiolytic, anticonvulsant, and anti-addictive effects.
Biochemical and physiological effects:
1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide has been shown to have anxiolytic, anticonvulsant, and anti-addictive effects in preclinical studies. It has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. 1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability. This decrease in neuronal excitability can have anxiolytic, anticonvulsant, and anti-addictive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide has several advantages for lab experiments, including its potent inhibitory effect on GABA aminotransferase, its favorable pharmacokinetic profile, and its ability to increase the levels of GABA in the brain. However, there are also some limitations to using 1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide in lab experiments. For example, it may not be suitable for all types of experiments, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the research on 1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide. One potential direction is to further investigate its therapeutic potential in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. Another potential direction is to explore its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide, as well as its potential side effects and interactions with other drugs.
Métodos De Síntesis
1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide is synthesized through a multi-step process that involves the reaction of various chemical reagents in a controlled environment. The first step involves the synthesis of 2-fluoroaniline, which is then reacted with 3-methoxybenzyl chloride to form 1-(2-fluorophenyl)-3-methoxybenzylamine. The amine group of this compound is then protected with a Boc (tert-butyloxycarbonyl) group, and the piperidine ring is attached through a nucleophilic substitution reaction. The final step involves the removal of the Boc group and the formation of the cyclopropane ring through a ring-closing metathesis reaction.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent inhibitor of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. This increase in GABA levels has been shown to have anxiolytic, anticonvulsant, and anti-addictive effects in preclinical studies. 1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c1-28-19-8-4-6-17(14-19)15-26-13-5-7-18(16-26)25-22(27)23(11-12-23)20-9-2-3-10-21(20)24/h2-4,6,8-10,14,18H,5,7,11-13,15-16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGRKOHMMRBDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)NC(=O)C3(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5975936.png)
![2-[(5-amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5975937.png)
![1-benzyl-4-{3-[1-(4-methoxybenzyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5975942.png)


![N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B5975960.png)
![N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5975966.png)
![2-{4-(1,3-benzodioxol-4-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975973.png)
![5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5975981.png)

![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5976006.png)
![2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5976020.png)

